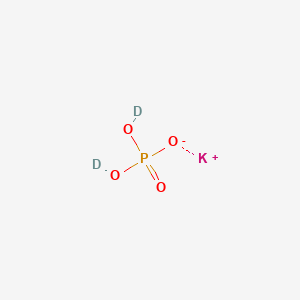
4,6-Diaminobenzene-1,3-disulfonic acid
Vue d'ensemble
Description
4,6-Diaminobenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H8N2O6S2. It is a crystalline solid that ranges from colorless to light yellow and is highly soluble in water and alcohols. This compound is a strong acid and can form salts with bases. It is primarily used as an intermediate in the dye industry for the synthesis of various organic dyes and pigments .
Méthodes De Préparation
4,6-Diaminobenzene-1,3-disulfonic acid is typically synthesized through the reduction of ortho-nitrobenzenesulfonic acid. The process involves the following steps:
Reaction with Sodium Sulfite: Ortho-nitrobenzenesulfonic acid is reacted with sodium sulfite to produce ortho-nitrobenzenedisulfonic acid.
Reduction with Sodium Nitrite: The ortho-nitrobenzenedisulfonic acid is then reduced using sodium nitrite to yield this compound.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Analyse Des Réactions Chimiques
4,6-Diaminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium sulfite, sodium nitrite, and various oxidizing and reducing agents. The major products formed from these reactions are typically sulfonic acids, amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
4,6-Diaminobenzene-1,3-disulfonic acid has several scientific research applications:
Chemical Synthesis: It is used to synthesize water-soluble azacalixarenes, which have functionalized side chains useful in various chemical applications.
Polyelectrolytes for Fuel Cells: It is used in the synthesis of sulfonated polyimides, which serve as polyelectrolytes in fuel cells due to their high proton conductivity and stability.
Detection of Nitric Oxide: It is employed in spectrofluorimetric methods for the sensitive and specific determination of nitric oxide in aqueous solutions.
Dye Synthesis: It is used in the synthesis of antihalation dyes and other organic dyes.
Catalysis in Organic Synthesis: It serves as a catalyst in various organic synthesis reactions.
Thin-Film Composite Nanofiltration Membranes: It is used to prepare thin-film composite nanofiltration membranes with improved water flux and dye rejection properties.
Mécanisme D'action
The mechanism of action of 4,6-diaminobenzene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to its functional groups. The amino and sulfonic acid groups allow it to act as a nucleophile or electrophile in different reaction pathways. These functional groups also enable the compound to form strong interactions with other molecules, making it useful in catalysis and as a building block in chemical synthesis .
Comparaison Avec Des Composés Similaires
4,6-Diaminobenzene-1,3-disulfonic acid can be compared with similar compounds such as:
- 3-Benzenedisulfonic acid, 4,6-diamino-1
- 4,6-Diamino-3-benzenedisulfonic acid
- Meta-phenylenediamine-4,6-disulfonic acid
- 1,3-Phenylenediamine-4,6-disulfonic acid
These compounds share similar structural features but differ in the position of the amino and sulfonic acid groups, which can affect their reactivity and applications. This compound is unique due to its specific arrangement of functional groups, making it particularly useful in the dye industry and for specific catalytic applications .
Propriétés
IUPAC Name |
4,6-diaminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWTKOIHUSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059674 | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-50-8 | |
| Record name | 4,6-Diamino-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diaminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)




